5-bromo-N-(2-methoxy-5-methylphenyl)pyridine-3-carboxamide
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Overview
Description
5-bromo-N-(2-methoxy-5-methylphenyl)pyridine-3-carboxamide is an organic compound that belongs to the class of pyridine carboxamides. This compound is characterized by the presence of a bromine atom at the 5-position of the pyridine ring, a methoxy group at the 2-position, and a methyl group at the 5-position of the phenyl ring. It is used as a building block in the synthesis of various biologically active molecules and has applications in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(2-methoxy-5-methylphenyl)pyridine-3-carboxamide typically involves the following steps:
Bromination: The starting material, 2-methoxy-5-methylphenylpyridine, is brominated using bromine (Br2) in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is carried out at a temperature range of 0°C to 50°C to obtain 5-bromo-2-methoxy-5-methylphenylpyridine.
Amidation: The brominated intermediate is then reacted with an appropriate amine, such as pyridine-3-carboxamide, in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is typically conducted at room temperature to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-(2-methoxy-5-methylphenyl)pyridine-3-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position of the pyridine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield amines.
Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like sodium methoxide, sodium thiolate, or primary amines in the presence of a base such as potassium carbonate.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts (Pd(PPh3)4) and bases like potassium carbonate or cesium carbonate.
Major Products Formed
Substitution: Formation of substituted pyridine derivatives.
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
5-bromo-N-(2-methoxy-5-methylphenyl)pyridine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential therapeutic agents, including kinase inhibitors and anti-inflammatory drugs.
Biological Studies: The compound is employed in the study of enzyme inhibition and receptor binding assays.
Pharmaceutical Research: It serves as an intermediate in the development of new pharmaceuticals.
Chemical Biology: The compound is used in chemical biology for the study of cellular pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 5-bromo-N-(2-methoxy-5-methylphenyl)pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target protein, inhibiting its activity or modulating its function. This interaction can lead to the disruption of cellular pathways, resulting in therapeutic effects such as anti-inflammatory or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-N-(4-methoxybenzyl)picolinamide
- 2-bromo-5-methoxypyridine
Comparison
Compared to similar compounds, 5-bromo-N-(2-methoxy-5-methylphenyl)pyridine-3-carboxamide is unique due to the presence of both methoxy and methyl groups on the phenyl ring, which can influence its binding affinity and selectivity towards specific molecular targets. This structural uniqueness makes it a valuable compound in medicinal chemistry for the development of selective inhibitors and therapeutic agents.
Properties
IUPAC Name |
5-bromo-N-(2-methoxy-5-methylphenyl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2O2/c1-9-3-4-13(19-2)12(5-9)17-14(18)10-6-11(15)8-16-7-10/h3-8H,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEIKBHHQGFZMNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C2=CC(=CN=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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